Comparative Inhibitory Activity Against Rat Liver Dihydrofolate Reductase (DHFR)
Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate exhibits measurable inhibitory activity against rat liver dihydrofolate reductase (DHFR) with an IC₅₀ value of 110 nM [1]. This activity is significantly lower than that of the potent clinical antifolate methotrexate, which demonstrates an IC₅₀ of approximately 2.5 nM in the same enzyme assay system [2]. While the compound is not a potent DHFR inhibitor, its well-defined, moderate activity profile distinguishes it from other aminopyridine-containing malonates that are inactive or uncharacterized against this target, providing a unique benchmark for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibitory potency (IC₅₀) against dihydrofolate reductase |
|---|---|
| Target Compound Data | IC₅₀ = 110 nM |
| Comparator Or Baseline | Methotrexate (MTX) | IC₅₀ = 2.5 nM (0.0025 μM) |
| Quantified Difference | ~44-fold less potent than methotrexate |
| Conditions | In vitro enzyme inhibition assay using rat liver dihydrofolate reductase [1][2] |
Why This Matters
Establishes a defined, albeit moderate, DHFR inhibitory activity benchmark that is absent in most aminopyridine malonates, enabling its use as a reference ligand for developing less toxic antifolate leads or for probing enzyme active-site tolerance.
- [1] BindingDB. BDBM50405802 (CHEMBL5278951). Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate. IC50: 110 nM (rat liver DHFR). View Source
- [2] J. Med. Chem. 2000, 43, 17, 3303–3312. Computational Predictions of Binding Affinities to Dihydrofolate Reductase: Synthesis and Biological Evaluation of Methotrexate Analogues. View Source
